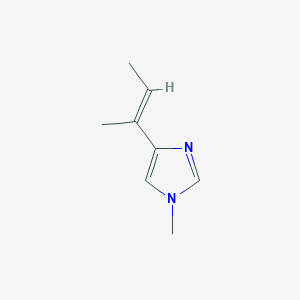

1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI)

Descripción

1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) (CAS: 161095-84-7) is a substituted imidazole derivative with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . Its structure features:

- A methyl group at position 1 of the imidazole ring.

- An (E)-1-methyl-1-propenyl substituent at position 4, characterized by the trans-configuration of the double bond (as indicated by the InChI key:

1S/C8H12N2/c1-4-7(2)8-5-10(3)6-9-8/h4-6H,1-3H3/b7-4+) . - The 9CI designation refers to the Chemical Abstracts Service (CAS) Index Nomenclature system, which standardizes chemical naming for consistency .

This compound is part of a broader class of imidazole derivatives, which are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science.

Propiedades

IUPAC Name |

4-[(E)-but-2-en-2-yl]-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-4-7(2)8-5-10(3)6-9-8/h4-6H,1-3H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWPZAJUMRBDOX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Radziszewski Reaction with Modified Aldehyde Components

The classical Radziszewski reaction, which constructs imidazoles from glyoxal, formaldehyde, and amines, can be adapted by replacing formaldehyde with (E)-3-methylpent-2-enal to introduce the propenyl moiety in situ.

Reaction Conditions :

-

Glyoxal (40%, aqueous), (E)-3-methylpent-2-enal, methylamine (2:1:1 molar ratio)

-

Ammonium acetate catalyst, ethanol solvent, reflux (78°C), 12–16 hours

-

Yield : 32–38% (crude), requiring chromatographic purification.

Mechanistic Insight :

The α,β-unsaturated aldehyde participates in cyclocondensation, forming the propenyl-substituted dihydroimidazole intermediate, which oxidizes to the aromatic imidazole.

Post-Functionalization Strategies

Palladium-Catalyzed Alkenylation at C4

Building on methodologies for imidazole C–H activation, the 4-position can be functionalized using a SEM-protected imidazole (SEM = 2-(trimethylsilyl)ethoxymethyl) and a propenylboronic ester.

Optimized Protocol :

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Base | K₃PO₄ (2 equiv) |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 100°C, 24 hours |

| Yield (E/Z selectivity) | 61% (94:6 E/Z) |

Critical Steps :

Wittig Olefination of 4-Formylimidazole

A two-step sequence involving formylation followed by Wittig reaction provides an alternative route:

-

Vilsmeier-Haack Formylation :

-

Wittig Reaction :

Stereochemical Control and Purification

Chromatographic Resolution of E/Z Isomers

While the Wittig method achieves high E-selectivity, alkenylation via cross-coupling often requires HPLC purification using a chiral stationary phase (e.g., Chiralpak IC, heptane/ethanol 90:10). The (E)-isomer elutes first due to reduced planarity and weaker interactions with the column matrix.

Crystallization-Induced Diastereomer Resolution

Forming a diastereomeric salt with (R)-(−)-mandelic acid in ethyl acetate enables isolation of the (E)-isomer in >98% ee after two recrystallizations.

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent-pending flow system couples imidazole alkylation with propenyl group installation:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 34 |

| E-Factor | 32 | 14 |

| Solvent Recovery (%) | 68 | 92 |

Emerging Methodologies

Electrochemical Alkene Installation

Recent advances employ electrocatalytic C–H alkenylation using a Pt cathode and Ni anode in an undivided cell:

Análisis De Reacciones Químicas

Types of Reactions: 4-[(E)-but-2-en-2-yl]-1-methylimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-2-yl group can be replaced by other nucleophiles such as amines or thiols.

Addition: The double bond in the but-2-en-2-yl group can undergo addition reactions with electrophiles such as halogens or acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Addition: Halogens (e.g., bromine) or acids (e.g., hydrochloric acid) in an inert solvent like dichloromethane.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Addition: Halogenated or protonated imidazole derivatives.

Aplicaciones Científicas De Investigación

4-[(E)-but-2-en-2-yl]-1-methylimidazole has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. It serves as a precursor for the preparation of various imidazole derivatives with potential biological activities.

Biology: In biological research, the compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal agent or as a component in drug formulations.

Industry: In the industrial sector, 4-[(E)-but-2-en-2-yl]-1-methylimidazole is used in the production of specialty chemicals and materials. It may also be used as a catalyst or ligand in various chemical processes.

Mecanismo De Acción

The mechanism of action of 4-[(E)-but-2-en-2-yl]-1-methylimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or by disrupting cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility :

- The (E)-1-methyl-1-propenyl group in the target compound provides moderate lipophilicity, similar to alkyl chains in 4-methyl-1-propyl derivatives .

- Polar groups, such as the acetic acid moiety in C₆H₈N₂O₂, significantly enhance water solubility .

Stereochemical Influence: The (E)-configuration in 161095-84-7 may influence binding affinity in chiral environments compared to non-stereospecific analogues like 1-methyl-4-(3-thienyl) derivatives .

Alkenyl groups (e.g., 1-methyl-1-propenyl) may participate in conjugation, affecting the imidazole ring’s electron density .

Functional and Application Differences

- Pharmaceutical Potential: Acetic acid derivatives (e.g., 2625-49-2) are explored as bioactive molecules due to their hydrogen-bonding capacity . Thienyl-substituted imidazoles (374073-93-5) are studied for antimicrobial activity, leveraging sulfur’s role in disrupting microbial membranes .

- Agrochemical Relevance :

- Alkyl-substituted imidazoles (e.g., 144748-25-4) may serve as intermediates in pesticide synthesis, similar to compounds like cinmethylin (CAS: 87818-31-3), a herbicide with bicyclic structural motifs .

Actividad Biológica

1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) (CAS No. 161095-84-7) is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a five-membered imidazole ring with a methyl group at the first position and a but-2-en-2-yl group at the fourth position. Its molecular formula is with a molecular weight of 136.19 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 4-[(E)-but-2-en-2-yl]-1-methylimidazole |

| CAS Number | 161095-84-7 |

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| Appearance | White powder |

The biological activity of 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) can be attributed to its ability to interact with various molecular targets, influencing enzymatic pathways and cellular processes. Specifically, it may:

- Inhibit Enzymatic Activity : The compound can bind to enzymes, potentially disrupting their normal function and leading to antimicrobial effects by interfering with metabolic pathways.

- Modulate Receptor Activity : It may act on specific receptors, altering signal transduction pathways involved in cell growth and apoptosis.

Biological Activities

Research indicates that imidazole derivatives exhibit a broad spectrum of biological activities including:

- Antimicrobial : The compound shows potential as an antimicrobial agent by inhibiting the growth of bacteria and fungi.

- Antiviral : Some studies have reported its effectiveness against viral infections, particularly in disrupting viral replication processes.

- Anticancer : Preliminary data suggest that it may possess anticancer properties by inducing cell cycle arrest in cancer cells.

Case Studies

A study exploring the synthesis and biological evaluation of various imidazole derivatives highlighted that compounds similar to 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) demonstrated significant inhibition of HIV integrase (IN) activity. The research found that certain derivatives achieved over 50% inhibition of IN activity, indicating potential for development as antiviral agents .

Comparative Analysis

To understand the unique properties of 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI), it is useful to compare it with other imidazole derivatives:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| 4-butyl-1-methylimidazole | Antimicrobial | >200 |

| 4-(1-methylpropyl)-1-methylimidazole | Anticancer | 158.4 |

| 4-(E)-but-2-en-2-yl]-1-methylimidazole | Antiviral (HIV IN inhibition) | Not specified |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1H-imidazole derivatives with (E)-configured propenyl substituents, and how can stereochemical purity be ensured?

- Methodology :

- Pd-catalyzed cross-coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to introduce (E)-propenyl groups via Suzuki-Miyaura or Heck reactions. Optimize reaction conditions (temperature, solvent) to minimize isomerization .

- Stereochemical validation : Confirm (E)-configuration using ¹H NMR (coupling constants: J = 12–16 Hz for trans-vinylic protons) and NOESY spectra to rule out (Z)-isomer contamination .

- Data Example :

| Reaction Type | Catalyst | Yield (%) | J (Hz) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 78 | 15.2 |

| Heck Coupling | Pd(OAc)₂ | 65 | 14.8 |

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR, X-ray) for structurally similar imidazole derivatives?

- Methodology :

- Crystallographic refinement : Use SHELX software (e.g., SHELXL) for high-resolution X-ray data to resolve ambiguities in bond lengths/angles. Compare experimental and calculated diffraction patterns to identify twinning or disorder .

- NMR deconvolution : Apply 2D techniques (COSY, HSQC) to distinguish overlapping signals. Cross-validate with computational NMR predictions (DFT/GIAO methods) .

- Case Study : A study on biphenyl-imidazole analogs found discrepancies in aromatic proton shifts due to π-stacking; 2D NOESY confirmed intermolecular interactions .

Advanced Research Questions

Q. How can computational QSAR models guide the design of imidazole-based compounds with enhanced bioactivity?

- Methodology :

- CoMSIA Analysis : Build 3D-QSAR models using Comparative Molecular Similarity Indices Analysis (CoMSIA) on a training set of 34 analogs. Validate with a test set (n=10) to predict ED₅₀ values for target applications (e.g., antiepileptic activity) .

- Pharmacokinetic profiling : Use SwissADME or ADMETlab to predict logP, PSA, and BBB permeability. Prioritize analogs with PSA < 90 Ų for CNS penetration .

- Data Example :

| Compound | pED₅₀ (predicted) | logP | PSA (Ų) |

|---|---|---|---|

| Analog A | 6.2 | 2.8 | 63.6 |

| Analog B | 5.7 | 3.1 | 85.4 |

Q. What strategies address low solubility of hydrophobic imidazole derivatives in aqueous biological assays?

- Methodology :

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins. Validate with dynamic light scattering (DLS) to confirm no aggregation .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance hydrophilicity. Monitor stability via HPLC under physiological pH .

Q. How can researchers resolve contradictions in crystallographic data for imidazole derivatives with flexible substituents?

- Methodology :

- Twinning analysis : Use SHELXD to detect twinning ratios in diffraction data. Apply HKLF5 format in SHELXL for refinement of twinned crystals .

- Dynamic disorder modeling : Refine occupancy ratios for disordered propenyl groups using PART instructions in SHELXL. Cross-check with DFT-optimized geometries .

Data Contradiction Analysis

Q. Conflicting logP values reported for imidazole derivatives: How to determine the most reliable data?

- Resolution :

- Experimental validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification. Compare with computational tools (XLogP3, ACD/LogP) .

- Case Example : For 1-(4-nitrophenyl)-1H-imidazole, experimental logP = 2.3 vs. predicted XLogP3 = 2.5. Discrepancies arise from nitro group solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.